Tryptaminium

Descripción general

Descripción

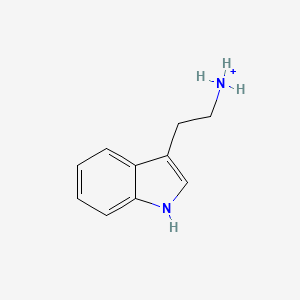

Tryptaminium is an ammonium ion that is the conjugate acid of tryptamine arising from protonation of the primary amino group; major species at pH 7.3. It has a role as a human metabolite, a mouse metabolite and a plant metabolite. It is a conjugate acid of a tryptamine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuroinflammation and Autoimmunity

Recent studies have revealed that tryptaminium exhibits immunosuppressive properties, particularly in the context of neuroinflammation. A notable study demonstrated that tryptamine administration attenuates symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The research indicated that tryptamine acts as an aryl hydrocarbon receptor (AHR) agonist, which plays a crucial role in regulating immune responses. Specifically, tryptamine treatment reduced the infiltration of pro-inflammatory T cells and increased regulatory T cells, thereby mitigating neuroinflammation .

| Study | Findings |

|---|---|

| Jin et al. (2021) | Tryptamine reduces EAE symptoms by modulating immune cell activity via AHR activation. |

Psychedelic Research

This compound compounds, particularly those related to psychedelics like psilocybin and DMT, have been investigated for their effects on brain function. Meta-analyses of brain imaging studies suggest that these compounds primarily act through serotonin receptors (5HT2A), leading to significant neuromodulatory effects in regions associated with cognition and emotional regulation . This has implications for therapeutic applications in mental health disorders.

| Compound | Target Receptor | Potential Applications |

|---|---|---|

| Psilocybin | 5HT2A | Depression, anxiety |

| DMT | 5HT2A | PTSD, addiction |

Microbiome Interactions

Gut-Brain Axis

This compound is produced by gut microbiota during the metabolism of tryptophan. Its role in modulating gut microbiota composition and function has been explored extensively. Studies indicate that tryptamine can influence microbial community dynamics and short-chain fatty acid production, which are critical for gut health and immune function .

| Effect | Observation |

|---|---|

| Microbial Composition | Reduction in Bacteroidota phylum after tryptamine exposure |

| SCFA Production | Altered levels of propionate and butyrate |

Therapeutic Potential

Cancer Treatment

Emerging research suggests that this compound compounds may possess anticancer properties. A study highlighted the cytotoxic effects of certain this compound derivatives on cancer cell lines, indicating potential for developing new therapeutic agents against various cancers .

| Compound | Cell Line Tested | IC50 Value |

|---|---|---|

| This compound Derivative A | HepG2 (liver cancer) | 2.57 µM |

| This compound Derivative B | MDA-MB-231 (breast cancer) | Not specified |

Case Studies

Case Study: Tryptamine in Autoimmunity

In a controlled experiment involving EAE mice, researchers administered varying doses of tryptamine to assess its impact on disease progression. Results indicated a dose-dependent reduction in clinical symptoms and inflammatory markers, supporting its potential as a therapeutic agent for autoimmune conditions .

Case Study: Impact on Gut Microbiota

Another study examined the effects of dietary tryptophan on gut microbiota composition in human subjects. Increased intake led to higher levels of tryptamine production, which correlated with beneficial changes in microbial diversity and enhanced metabolic health indicators .

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYDQYYACXCRM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.